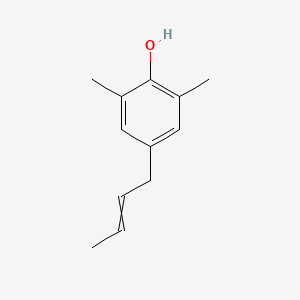![molecular formula C27H18ClN B14700021 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline CAS No. 18978-82-0](/img/structure/B14700021.png)
1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline is an organic compound belonging to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to a benzoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline typically involves the reaction of 4-chlorobenzaldehyde with 3-phenylbenzoquinoline under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to alterations in cellular processes. It may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
- 2-[2-(4-Chlorophenyl)ethenyl]quinoline
- 2-(4-Chlorophenyl)quinazolin-4(3H)-one
- 2-(4-Bromophenyl)quinazolin-4(3H)-one
Comparison: 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline is unique due to its specific structural features, including the presence of both chlorophenyl and phenyl groups attached to a benzoquinoline core This structural arrangement imparts distinct chemical and biological properties to the compound, making it different from other similar compounds
Propriétés
Numéro CAS |
18978-82-0 |
|---|---|
Formule moléculaire |
C27H18ClN |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)ethenyl]-3-phenylbenzo[f]quinoline |
InChI |
InChI=1S/C27H18ClN/c28-23-15-11-19(12-16-23)10-13-22-18-26(21-7-2-1-3-8-21)29-25-17-14-20-6-4-5-9-24(20)27(22)25/h1-18H |
Clé InChI |
YKADJCRIIPLKLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C=CC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
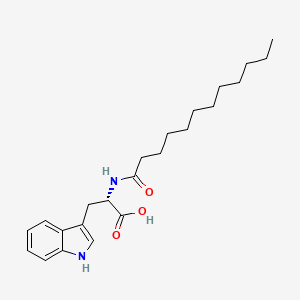

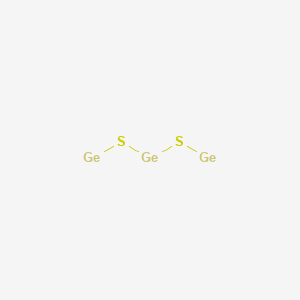
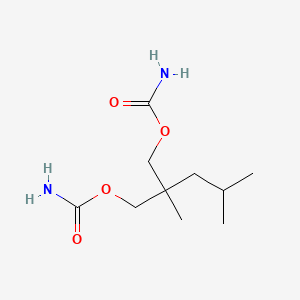

![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)

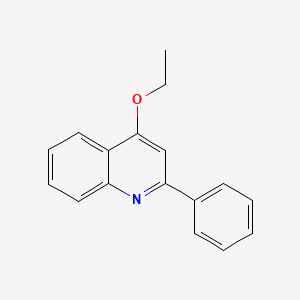
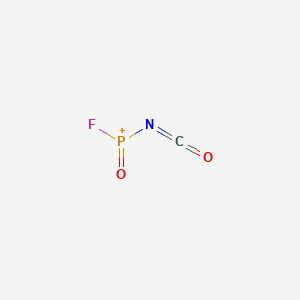
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)
![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

